molecular formula C22H20ClN5O3 B2520979 3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896823-70-4

3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2520979
CAS No.: 896823-70-4
M. Wt: 437.88
InChI Key: NHGNEXPYLVGEGY-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine-dione core. Key structural features include:

  • Furan-2-ylmethyl substituent at position 8, which may enhance π-π stacking or hydrogen bonding.
  • Trimethyl modifications (1,6,7-positions) that likely improve metabolic stability and solubility compared to non-methylated analogs .

This compound has been investigated for its role in inhibiting TGF-β signaling, a pathway implicated in fibrosis, cancer, and inflammatory diseases.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-13-14(2)28-18-19(24-21(28)26(13)12-16-8-6-10-31-16)25(3)22(30)27(20(18)29)11-15-7-4-5-9-17(15)23/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGNEXPYLVGEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, which has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN5O2
  • Molecular Weight : 373.82 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant and anxiolytic properties. This modulation may enhance serotonergic neurotransmission, which is crucial in mood regulation .
  • Phosphodiesterase Inhibition : It also exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes that play a significant role in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important for various physiological functions .

Biological Activity Studies

Recent studies have focused on the pharmacological effects of the compound in vivo and in vitro:

Antidepressant Activity

In a study using the forced swim test (FST) in mice, the compound demonstrated significant antidepressant-like effects at doses of 2.5 mg/kg. Its efficacy was compared favorably against diazepam, a standard anxiolytic drug. The results suggest that this compound may provide a novel approach to treating depression and anxiety disorders .

Antioxidant Properties

Research indicates that derivatives of imidazo[2,1-f]purines possess antioxidant properties. The specific compound under discussion was evaluated for its ability to scavenge free radicals and protect against oxidative stress in cellular models. These findings highlight its potential therapeutic applications in conditions associated with oxidative damage .

Data Tables

Biological Activity Description Reference
Antidepressant EffectsSignificant reduction in immobility time in FST (mice)
Serotonin Receptor AffinityLigand for 5-HT1A and 5-HT7 receptors
Phosphodiesterase InhibitionInhibits PDE4B and PDE10A
Antioxidant ActivityScavenges free radicals; protects against oxidative stress

Case Studies

Several case studies have highlighted the efficacy of similar compounds within the imidazopurine class:

  • Study on Antidepressant Potential : A series of derivatives were synthesized and tested for their antidepressant effects. Among these, compounds with similar structural motifs to our target exhibited significant activity in behavioral models of depression .
  • Pharmacokinetics and Metabolism : Investigations into the metabolic stability of these compounds revealed favorable profiles that support their development as therapeutic agents. The use of human liver microsomes provided insights into their metabolic pathways and potential interactions .

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (HLM t₁/₂)
Target Compound 3.2 (est.) <0.1 (aqueous) Moderate (data inferred from analogs)
CB11 2.8 0.15 High (PPARγ activation at nanomolar concentrations)
8-(2-hydroxyethyl) analog () 1.9 >1.0 High (hydrophilic substituent reduces CYP450 susceptibility)
  • Lipophilicity: The target compound’s higher logP (3.2 vs.
  • Metabolism : Fluorinated arylpiperazinyl derivatives (e.g., 3i) exhibit moderate stability in human liver microsomes (HLM), whereas the furan group in the target compound may undergo oxidative cleavage, necessitating further ADME studies .

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